N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
The compound N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a thiazole-acetamide derivative featuring a benzofuran moiety substituted with a methoxy group at position 7 and a 4-methoxyphenylacetamide side chain.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-25-15-8-6-13(7-9-15)10-19(24)23-21-22-16(12-28-21)18-11-14-4-3-5-17(26-2)20(14)27-18/h3-9,11-12H,10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSYQLRBRDITBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common route involves the cyclization of 4-methoxy salicylaldehyde with 1-chloroacetone in the presence of potassium carbonate to form the benzofuran ring . The thiazole ring can be synthesized through the reaction of appropriate thioamides with α-haloketones under basic conditions . The final step involves coupling the benzofuran and thiazole intermediates with 4-methoxyphenyl acetamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Benzofuran moiety : A fused ring system that is known for various biological activities.
- Thiazole ring : A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anticancer properties.
- Methoxy groups : These substituents enhance the compound's lipophilicity and may influence its biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 346.41 g/mol.
Research indicates that this compound may interact with various biological targets, potentially leading to therapeutic effects in several conditions:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can reduce the production of pro-inflammatory mediators.
- Anticancer Properties : Molecular docking studies suggest that the compound can bind to kinases involved in cancer pathways, potentially leading to reduced cell proliferation and enhanced apoptosis in cancer cells.
- Antimicrobial Effects : Similar compounds have shown activity against various pathogens, indicating that this compound may also possess antimicrobial properties.
In Vitro Studies
Several studies have explored the biological activity of this compound through in vitro assays:
| Study Focus | Findings |
|---|---|
| Anti-inflammatory assays | Significant reduction in COX enzyme activity observed at low concentrations. |
| Cytotoxicity against cancer cells | Induced apoptosis in breast cancer cell lines (MCF-7) with IC50 values indicating potent activity. |
| Antimicrobial efficacy | Effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
Case Studies
A notable case study examined the effects of this compound on inflammatory bowel disease models. The results indicated a marked decrease in inflammatory markers and improved histological scores in treated groups compared to controls.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares a common thiazole-acetamide backbone with the following analogs (Table 1):
Key Observations :
- The benzofuran moiety in the target compound distinguishes it from most analogs, which typically feature substituted phenyl or heteroaryl groups (e.g., pyridyl in Y042-5016 ).
- Methoxy groups at specific positions (e.g., 4-methoxyphenyl in compound 18 ) are critical for modulating solubility and binding interactions.
Physicochemical Properties
Comparative data for selected analogs are summarized in Table 2:
*Compound 14 was synthesized via a high-yield reaction (exact yield unspecified) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
